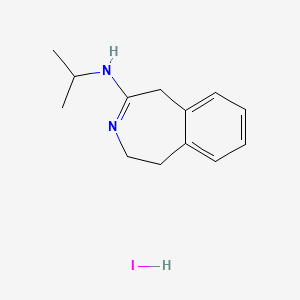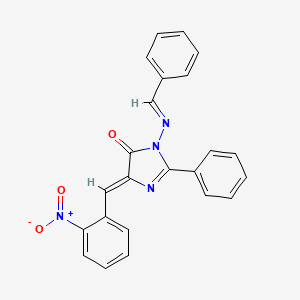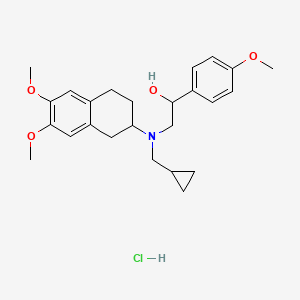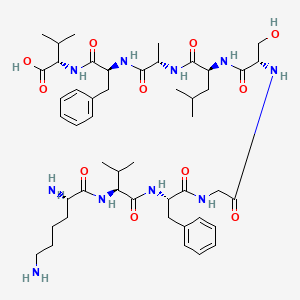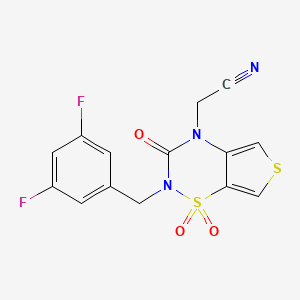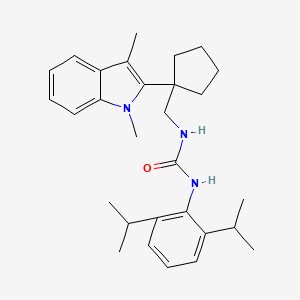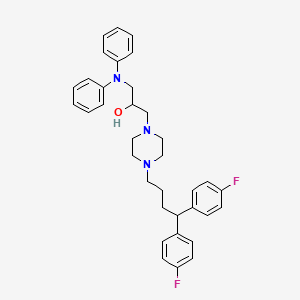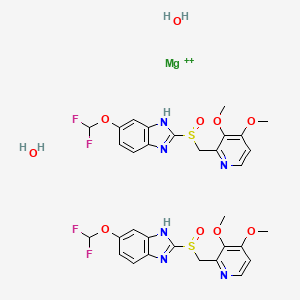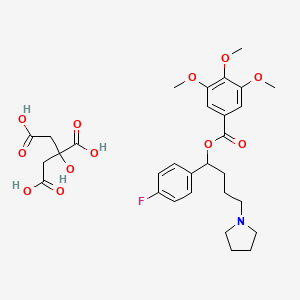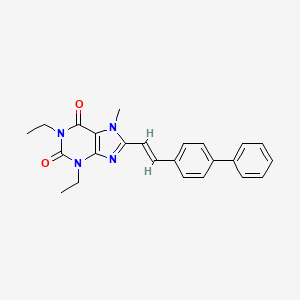
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one is a complex organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indolin-2-one core, a pyrrolidinomethyl group, and a naphthyloxyacetylhydrazono moiety, making it a unique and intriguing molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Indolin-2-one Core: The indolin-2-one core can be synthesized through a cyclization reaction of an appropriate aniline derivative with a carbonyl compound.
Introduction of Pyrrolidinomethyl Group: The pyrrolidinomethyl group can be introduced via a Mannich reaction, where the indolin-2-one is reacted with formaldehyde and pyrrolidine.
Attachment of Naphthyloxyacetylhydrazono Moiety: The final step involves the condensation of the indolin-2-one derivative with 2-naphthyloxyacetylhydrazine under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Wissenschaftliche Forschungsanwendungen
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting key signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.
Interacting with Receptors: Binding to receptors on the cell surface or within the cell to modulate cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-Pyrrolidinomethyl-3-(2-naphthyloxyacetylhydrazono)indolin-2-one can be compared with other similar compounds, such as:
Indolin-2-one Derivatives: Compounds like 3-substituted-indolin-2-one derivatives, which also exhibit diverse biological activities.
Naphthyloxyacetylhydrazono Compounds: Compounds containing the naphthyloxyacetylhydrazono moiety, which may have similar biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential compared to other similar compounds.
Eigenschaften
CAS-Nummer |
81215-50-1 |
|---|---|
Molekularformel |
C25H24N4O3 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]imino-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C25H24N4O3/c30-23(16-32-20-12-11-18-7-1-2-8-19(18)15-20)26-27-24-21-9-3-4-10-22(21)29(25(24)31)17-28-13-5-6-14-28/h1-4,7-12,15,31H,5-6,13-14,16-17H2 |
InChI-Schlüssel |
NYQKBDFMQKLXJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC5=CC=CC=C5C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


